MRL-24 was synthesized by researchers at Merck, who aimed to explore selective PPARγ modulators. It belongs to a class of compounds that exhibit varied agonistic properties, distinguishing it from classical thiazolidinediones (TZDs) that are well-known for their side effects related to weight gain and fluid retention. MRL-24 has been identified as a selective partial agonist with a unique binding profile compared to traditional PPARγ ligands .
The synthesis of MRL-24 involves several key steps, typically utilizing advanced organic synthesis techniques. The process begins with the construction of the core indole structure, which is then modified through various functionalization reactions to introduce specific substituents that enhance its biological activity.
The precise reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving optimal yields and purity .
MRL-24's molecular structure is characterized by an indole scaffold, which is crucial for its interaction with the PPARγ ligand-binding domain.
The three-dimensional conformation of MRL-24 allows it to occupy specific regions within the PPARγ ligand-binding pocket, enabling partial agonistic activity without fully activating the receptor .
MRL-24 participates in several chemical reactions primarily related to its binding interactions with PPARγ. These include:
The mechanism by which MRL-24 exerts its effects involves several key steps:
MRL-24 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for in vivo studies and potential therapeutic applications .
MRL-24 has several promising applications in scientific research and medicine:
MRL-24 (chemical name: (S)-2-(3-((1-(4-Methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)methyl)phenoxy)propanoic acid; CAS 393794-17-7) is a synthetic ligand with a molecular weight of 527.49 g/mol and the formula C₂₈H₂₄F₃NO₆ [1] [8]. Its partial agonism stems from unique interactions within PPARγ’s LBD, a hydrophobic cavity comprising 12 α-helices. Unlike full agonists (e.g., rosiglitazone), MRL-24 lacks the classical acidic headgroup that forms hydrogen bonds with helix 3 (Tyr473) and helix 12 (His449) [5] [10]. Instead, its chiral (S)-propanoic acid moiety engages in weaker polar contacts, while its trifluoromethoxy and methoxybenzoyl groups drive hydrophobic packing against helices 3, 7, and β-sheets [7]. This results in suboptimal stabilization of the activation-competent conformation.
Crucially, MRL-24 binds two distinct sites:
Table 1: Structural Features and Binding Parameters of MRL-24
Property | MRL-24 | Rosiglitazone (Full Agonist) |
---|---|---|
Binding Site 1 (Orthosteric) | Kd = 2 nM | Kd = 5–10 nM |
Binding Site 2 (Alternate) | Kd = 4 µM | Not observed |
Key Interactions | Hydrophobic packing with H3/H7/β-sheets; weak H-bonds | Strong H-bonds with H3/H12 |
Ω-Loop Perturbation | Significant (NMR CSP > 0.2 ppm) | Minimal |
Helix 12 (H12) functions as a molecular switch governing PPARγ’s transcriptional activity. Full agonists stabilize H12 in an "active" position (capping the LBD), enabling coactivator recruitment. In contrast, MRL-24 induces an intermediate H12 conformation:
Table 2: Conformational Dynamics of Helix 12 Induced by PPARγ Ligands
Ligand | H12 Stabilization | Active State Population | Coactivator Recruitment |
---|---|---|---|
Apo PPARγ | None (high dynamics) | 20–30% | Basal |
MRL-24 | Partial (~40%) | ~60% | Moderate (EC50 = 30 nM) |
Rosiglitazone | Full (>80%) | >95% | Strong (EC50 = 5 nM) |
MRL-24’s partial agonism is further mediated by long-range allostery:
Table 3: Allosteric Effects of MRL-24 on PPARγ Dynamics
Allosteric Mechanism | Experimental Evidence | Functional Outcome |
---|---|---|
Alternate site binding | 19F NMR resonance at 62.1 ppm; CSP in β-sheets/Ω-loop | Reduced AF-2 surface stability |
Cobinding with antagonists | Single 19F peak when orthosteric site blocked | Residual transcriptional activity |
AF-2 dynamics perturbation | NMR line broadening in H3/H12 residues | Weakened coactivator affinity (Kd ↑10x) |
MRL-24’s unique allostery highlights PPARγ’s conformational plasticity. Unlike full agonists that "lock" H12, MRL-24 sustains dynamic exchange between states, enabling fine-tuned gene regulation—a hallmark of partial agonism with therapeutic implications for metabolic diseases [1] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1